molecular formula C19H21N7O5S B4328232 ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B4328232
M. Wt: 459.5 g/mol
InChI Key: AECNFOUEASFJOA-UHFFFAOYSA-N
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Description

Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a combination of imidazole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with benzoate derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA or inhibit enzymes . The triazole ring may also contribute to the compound’s binding affinity for certain proteins or receptors .

Properties

IUPAC Name

ethyl 4-[[2-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O5S/c1-4-31-18(28)13-5-7-14(8-6-13)21-16(27)11-32-19-23-22-15(24(19)3)10-25-12(2)20-9-17(25)26(29)30/h5-9H,4,10-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECNFOUEASFJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C(=NC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

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